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molecular formula C13H18INO B8431864 1-(4-Iodobenzyl)-4-methylpiperidin-4-ol

1-(4-Iodobenzyl)-4-methylpiperidin-4-ol

Cat. No. B8431864
M. Wt: 331.19 g/mol
InChI Key: UATIJDICKJRIHW-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 1.1.c. from 4-iodobenzyl bromide and 4-methylpiperidin-4-ol. Yield: 0.22 g (30% of theory); C13H18INO (M=331.19); calc.: molecular ion peak (M+H)+: 332; found: molecular ion peak (M+H)+: 332; Rf value: 0.45 (silica gel, dichloromethane/ethanol (20:1)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[CH3:10][C:11]1([OH:17])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>ClCCl.C(O)C>[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:14]2[CH2:15][CH2:16][C:11]([CH3:10])([OH:17])[CH2:12][CH2:13]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(CBr)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCNCC1)O
Step Three
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 1.1.c

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(CN2CCC(CC2)(O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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